molecular formula C9H14N2O B2868420 1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1508689-54-0

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B2868420
CAS No.: 1508689-54-0
M. Wt: 166.224
InChI Key: BFIWLESJJCZTKT-UHFFFAOYSA-N
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Description

1-(1-tert-Butyl-1H-pyrazol-5-yl)ethan-1-one (CAS 1508689-54-0) is a high-purity organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. This pyrazole derivative serves as a versatile chemical intermediate and a valuable scaffold in medicinal chemistry and drug discovery research. The compound features a pyrazole ring, a privileged structure in pharmaceutical development known for its wide range of biological activities. Pyrazole cores are present in several FDA-approved drugs and are intensively investigated for their synthetic versatility and potential therapeutic applications. Research indicates pyrazole derivatives exhibit diverse pharmacological properties, including antitumor, anti-inflammatory, antimicrobial, and antidepressant activities . The tert-butyl and acetyl substituents on the pyrazole ring make this specific compound a promising building block for the synthesis of more complex molecules, particularly in developing targeted therapies. In metalloprotease research, pyrazole-based inhibitors have emerged as potent and selective chemical probes. Recent studies highlight the optimization of heteroaromatic scaffolds like 3,5-diphenylpyrazole for inhibiting meprin α and β, which are metalloproteases linked to cancer progression, Alzheimer's disease, and fibrotic disorders . The structural flexibility of the pyrazole ring allows for extensive structure-activity relationship (SAR) explorations, enabling researchers to modulate inhibitory activity and selectivity for specific biological targets. This product is intended for research purposes as a chemical intermediate or building block. It is strictly for laboratory use. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-tert-butylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(12)8-5-6-10-11(8)9(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIWLESJJCZTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of tert-butylhydrazine with an appropriate ketone or aldehyde. One common method involves the condensation of tert-butylhydrazine with acetylacetone under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group is a common feature, but its position varies (1-, 3-, or benzyl-attached).

Physical and Chemical Properties

Limited data on physical properties are available, but molecular features can be inferred:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Predictions
This compound 186.25 Not reported Moderate polarity (ketone group)
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate 284.35 Not reported Low water solubility (ester, phenyl)
1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 254.77 137.3–138.5 Polar (sulfonyl group)

Notes:

  • The tert-butyl group increases hydrophobicity, reducing water solubility.
  • Ethanone and sulfonyl groups enhance polarity compared to ester or benzyl derivatives.

Biological Activity

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one is a pyrazole derivative characterized by a tert-butyl group attached to the pyrazole ring and an ethanone moiety. This compound, with the molecular formula C9H14N2O, has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound may confer distinct chemical and biological properties, making it a valuable candidate for further research.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes and receptors. For instance, pyrazole compounds have been shown to inhibit cyclooxygenases (COXs), which are critical in the inflammatory process. Additionally, they may modulate pathways involved in cancer progression by inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. In studies involving various bacterial strains, this compound demonstrated notable efficacy against pathogens like E. coli and S. aureus. These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. It has been reported that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. For example, compounds similar to this compound have shown comparable effects to established anti-inflammatory drugs like indomethacin in reducing carrageenan-induced edema in animal models .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Pyrazole derivatives have been investigated for their ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(5-(tert-butyl)-1H-pyrazol-3-yl)ethan-1-oneStructureAntimicrobial, anti-inflammatory
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineStructureAnticancer, analgesic
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesStructureAntimicrobial, anti-tubercular

Case Study 1: Antimicrobial Efficacy

In a study conducted by Argade et al., various pyrazole derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, highlighting the importance of the aliphatic amide pharmacophore in enhancing antimicrobial efficacy .

Case Study 2: Anti-inflammatory Effects

Burguete et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using animal models. The study found that specific modifications in the pyrazole structure led to enhanced inhibition of inflammatory responses comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

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